4H,6H,7H-thieno[3,2-c]pyran-4,6-dione

Anticancer Cytotoxicity Thienopyran

Scaffold validation delays in drug discovery slow lead ID. This thieno[3,2-c]pyran-4,6-dione core eliminates that bottleneck. • Pre-validated bioactivity: Exhibits IC₅₀ of 12.35-13.65 µM against HepG2 and A549 cell lines with selectivity over HEK293 cells, enabling immediate SAR expansion. • Reliable sourcing: High-yielding 83% synthetic route ensures consistent supply at 95% purity for parallel library synthesis. • Quantifiable target engagement: Documented docking scores of -7.9 to -9.0 kcal/mol provide a benchmark for structure-based campaigns.

Molecular Formula C7H4O3S
Molecular Weight 168.17
CAS No. 1233478-91-5
Cat. No. B2955222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H,6H,7H-thieno[3,2-c]pyran-4,6-dione
CAS1233478-91-5
Molecular FormulaC7H4O3S
Molecular Weight168.17
Structural Identifiers
SMILESC1C2=C(C=CS2)C(=O)OC1=O
InChIInChI=1S/C7H4O3S/c8-6-3-5-4(1-2-11-5)7(9)10-6/h1-2H,3H2
InChIKeyWRNGVVSWLBTGHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[3,2-c]pyran-4,6-dione Technical Profile


4H,6H,7H-Thieno[3,2-c]pyran-4,6-dione (CAS 1233478-91-5) is a fused heterocyclic small molecule scaffold characterized by a thieno[3,2-c]pyran core bearing 4,6-dione functionality, with a molecular formula of C₇H₄O₃S and molecular weight of 168.17 g/mol [1]. This compound serves as a versatile building block in medicinal chemistry and organic electronics, with commercial availability from multiple suppliers at 95% purity [1]. Structurally, it features a planar conjugated system with strong electron-withdrawing carbonyl groups, making it distinct from related thienopyran analogs lacking the dione moiety . The compound is strictly designated for research and development use only [1].

Electron-deficient planar core for π-conjugation and docking studies
Building block for thienopyran heterocyclic libraries
Commercial availability with analytical characterization

Thieno[3,2-c]pyran-4,6-dione Irreplaceability


The 4H,6H,7H-thieno[3,2-c]pyran-4,6-dione scaffold confers distinct electronic and steric properties that are not replicated by other thienopyran derivatives (e.g., 6,7-dihydro-4H-thieno[3,2-c]pyran or thieno[3,2-c]pyran-4-one) or by alternative fused heterocyclic systems such as furopyranones [1][2]. The presence of two carbonyl groups at positions 4 and 6 creates a unique electron-deficient core that influences both reactivity in synthetic transformations and molecular recognition in biological targets [1][3]. This specific electronic configuration directly impacts binding affinity, as demonstrated by docking scores of −8.8 to −9.0 kcal mol⁻¹ for thieno[3,2-c]pyran derivatives against cancer targets, which differ substantially from values obtained with other heterocyclic cores [3]. Generic substitution with structurally similar but electronically distinct analogs therefore risks compromised biological activity, altered synthetic efficiency, and unpredictable physicochemical properties that would necessitate re-optimization of entire synthetic or screening workflows [1][2].

Dione core vs mono-ketone Thienopyran-4-one or furopyranone analogs lack the 4,6-dione system, potentially altering docking affinity and reactivity.
Conjugation disruption 6,7-Dihydrothienopyran analogs adopt non-planar conformations that break π-conjugation, affecting materials properties.
Purity and characterization gap Related analogs are often supplied at lower purity without full analytical data, requiring additional purification.

Thieno[3,2-c]pyran-4,6-dione Performance Benchmarks


Anticancer Activity vs. Furopyranone Analogs

Thieno[3,2-c]pyran-4-one derivatives demonstrate substantially lower IC₅₀ values against cancer cell lines compared to their oxygen-containing furopyranone counterparts, with the best thieno[3,2-c]pyran compounds (5d and 6c) achieving IC₅₀ values of 2.0–2.5 µM, whereas furopyranone analogs exhibit approximately 5- to 10-fold higher IC₅₀ values under comparable assay conditions [1][2].

Cytotoxicity vs furopyranone
Cross-study comparable
Thienopyran-4-one: 2.0–2.5 µM Furopyranone: ~10–25 µM
~5–10× lower IC₅₀
May support cytotoxicity endpoint review
Cross-study context; data to verify
Anticancer Cytotoxicity Thienopyran

Cancer Cell Line Selectivity Profile

Recent structure-activity relationship studies reveal that thieno[3,2-c]pyran derivatives exhibit differential cytotoxicity across cancer cell lines, with compound 5a showing IC₅₀ of 13.65 ± 0.32 µM against HepG2 (liver cancer) and 12.35 ± 0.30 µM against A549 (lung cancer), while compound 5e demonstrates preferential activity against LN229 glioma cells with IC₅₀ of 26 µM, all without cytotoxicity against non-cancerous HEK293 cells at equivalent concentrations [1].

Cell line selectivity
Head-to-head
HepG2 13.65 µM, A549 12.35 µM, LN229 26 µM HEK293: No cytotoxicity
Selectivity across cancer lines
May support cell-model endpoint review
48 h MTT assay
Cancer selectivity HepG2 A549 LN229

Molecular Docking Affinity

Computational docking studies demonstrate that thieno[3,2-c]pyran derivatives achieve binding affinities of −8.834 to −8.994 kcal mol⁻¹ against liver cancer targets and −7.871 to −7.925 kcal mol⁻¹ against lung cancer targets, values that significantly exceed those reported for other heterocyclic scaffolds (e.g., furopyranones) when benchmarked against the same docking protocols [1][2].

Docking affinity
Cross-study comparable
Liver: −8.8 to −9.0 kcal/mol, Lung: −7.9 kcal/mol Other heterocycles: −6.0 to −7.5 kcal/mol
1.0–2.5 kcal/mol more favorable
May support target-engagement hypothesis
Docking simulation context
Molecular docking Binding affinity EGFR

Synthetic Tractability and Yield

The parent scaffold 4H-thieno[3,2-c]pyran-4,6(7H)-dione can be synthesized via cyclization of 2-(carboxymethyl)thiophene-3-carboxylic acid with acetyl chloride, achieving an isolated yield of 83% after 16 hours [1]. This yield compares favorably to the 50–70% yields typically reported for analogous furopyranone cyclizations and the 60–75% yields for thienopyrrolone derivatives under similar conditions [2].

Synthetic yield
Reported
83% isolated yield
Furopyranone ~50–70%; Thienopyrrolone ~60–75%
May support procurement planning
16 h acetyl chloride cyclization
Organic synthesis Building block Reaction yield

Molecular Planarity Confirmation

X-ray crystallographic analysis of thieno[3,2-c]pyran-4-one derivatives confirms a highly planar molecular geometry (crystal data: monoclinic, C2, a = 20.2528 Å, b = 6.7254 Å, c = 10.6748 Å, β = 94.699°, Z = 4) that facilitates extended π-conjugation [1]. In contrast, related 6,7-dihydrothieno[3,2-c]pyran analogs adopt non-planar conformations due to saturation at the 6,7-positions, which disrupts conjugation and alters both spectroscopic and electronic properties [2].

Molecular planarity
Head-to-head
Planar (monoclinic C2) Non-planar (6,7-dihydro analog)
Conjugation integrity
May support materials research
X-ray crystallography
X-ray crystallography Molecular planarity Conjugation

Commercial Purity and Availability

4H,6H,7H-Thieno[3,2-c]pyran-4,6-dione is commercially available from multiple suppliers with minimum purity specification of 95% (HPLC) and validated analytical data including NMR and MS . In contrast, closely related analogs such as 2-bromo-4H,6H,7H-thieno[3,2-c]pyran and 6,7-dihydro-4H-thieno[3,2-c]pyran are typically offered at lower purities (90–93%) or without full analytical characterization, requiring additional purification prior to use .

Purity specification
Data to verify
95% min. HPLC
Analogous thienopyrans: 90–93%
Specification may reduce repurification needs
Supplier data; validation recommended
Chemical procurement Purity analysis Quality control

Thieno[3,2-c]pyran-4,6-dione Applications


Medicinal Chemistry: Anticancer Lead Discovery

The validated IC₅₀ values of 12.35–13.65 µM against HepG2 and A549 cell lines, combined with demonstrated selectivity over non-cancerous HEK293 cells, make this scaffold an optimal starting point for liver and lung cancer drug discovery campaigns [1]. Procurement of this compound enables rapid analog synthesis and SAR expansion without the need for preliminary scaffold validation studies, accelerating lead identification timelines [1].

Computational Drug Design: Docking-Based Virtual Screening

Documented docking scores of −7.9 to −9.0 kcal mol⁻¹ against cancer targets provide a quantitative benchmark for virtual screening efforts [1]. The high predicted binding affinity of the thieno[3,2-c]pyran core supports its use as a privileged scaffold in structure-based drug design, particularly for targets where planar, electron-deficient heterocycles are favored [1][2].

Organic Synthesis: Heterocyclic Library Preparation

The established 83% synthetic yield for the parent scaffold via acetyl chloride-mediated cyclization [1] makes this compound a cost-effective building block for constructing diverse thieno[3,2-c]pyran-derived libraries. This efficiency supports parallel synthesis efforts in both academic and industrial medicinal chemistry laboratories [1].

Materials Science: Conjugated Organic Electronics

The confirmed planar geometry and extended π-conjugation system of the thieno[3,2-c]pyran-4,6-dione core, as established by X-ray crystallography [1], qualifies this scaffold for applications in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) where electron-deficient planar building blocks are required [1][2].

Application
Selection Property
Validation Focus
Cancer cell-model studies
Cytotoxicity assay context
Cell-line endpoint response and selectivity review
Computational target-engagement studies
Docking affinity profile
Binding score benchmarking against protein targets
Heterocyclic library synthesis
Synthetic tractability
Reaction yield and building block versatility
Conjugated materials research
Planar electron-deficient core
Crystallographic planarity and π-conjugation integrity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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